
tert-butyl N-(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbamate, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential use in treating various types of cancer. This compound is known for its ability to selectively inhibit the activity of the protein kinase BTK, which plays a critical role in the survival and proliferation of cancer cells. In
Mécanisme D'action
Tert-butyl N-(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbamate selectively binds to the active site of BTK and inhibits its activity. This prevents the downstream signaling pathways that are critical for the survival and proliferation of cancer cells. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This mechanism of action makes this compound a promising candidate for the treatment of various types of cancer.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce tumor growth and improve survival in animal models of cancer. It has also been shown to have a favorable safety profile, with few adverse effects reported in animal studies. However, more research is needed to fully understand the biochemical and physiological effects of this compound in humans.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl N-(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbamate has several advantages for lab experiments, including its selectivity for BTK and its potential use in combination with other cancer treatments. However, there are also limitations to using this compound in lab experiments. For example, the synthesis of this compound is a complex process that requires expertise in organic chemistry, and the compound itself may be difficult to obtain in large quantities. Additionally, more research is needed to fully understand the safety and efficacy of this compound in humans.
Orientations Futures
There are several future directions for research on tert-butyl N-(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbamate. One area of focus is the development of more efficient and scalable synthesis methods for this compound. Another area of focus is the development of combination therapies that incorporate this compound with other cancer treatments. Additionally, more research is needed to fully understand the safety and efficacy of this compound in humans, particularly in clinical trials. Finally, there is a need for further investigation into the potential use of this compound in treating other diseases beyond cancer, such as autoimmune disorders.
Méthodes De Synthèse
Tert-butyl N-(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbamate is synthesized through a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of tert-butylamine with 2-methoxy-4-methylthiazol-5-carbonyl chloride to form this compound. This intermediate is then further reacted with various other reagents to form the final product, this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry and a high level of attention to detail.
Applications De Recherche Scientifique
Tert-butyl N-(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbamate has been extensively studied for its potential use in treating various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has been shown to selectively inhibit the activity of BTK, which is a critical signaling molecule in the survival and proliferation of cancer cells. This compound has also been shown to have potential use in combination with other cancer treatments, such as chemotherapy and immunotherapy.
Propriétés
IUPAC Name |
tert-butyl N-(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S/c1-6-7(16-9(11-6)14-5)12-8(13)15-10(2,3)4/h1-5H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLASHLWMCNUDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)OC)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2384877.png)
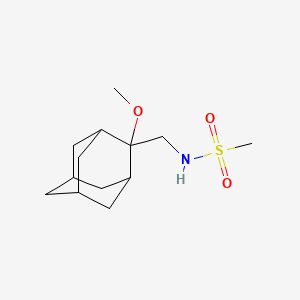
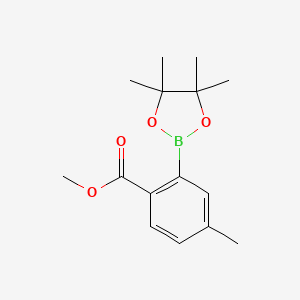
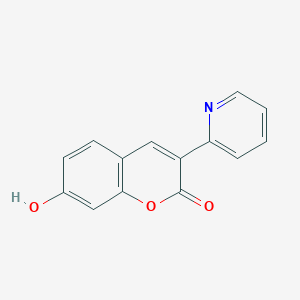
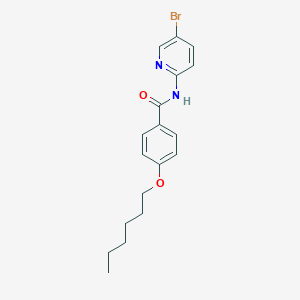
![1-(4-nitrophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2384883.png)
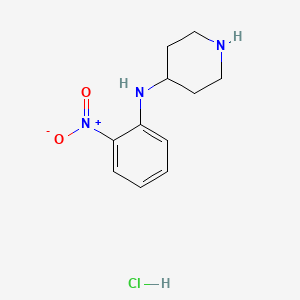
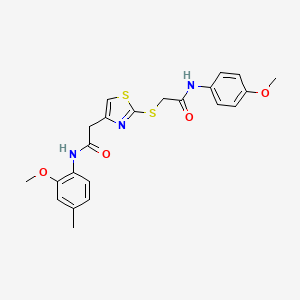
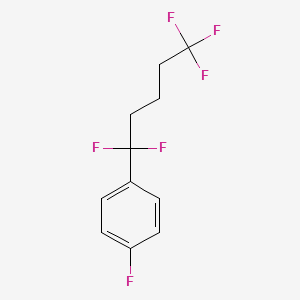
![4'-Bromospiro[cyclopropane-1,3'-indoline] hydrochloride](/img/structure/B2384888.png)
![8-(2,5-Dimethylphenyl)-1-methyl-3-(2-methylpropyl)-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2384889.png)


